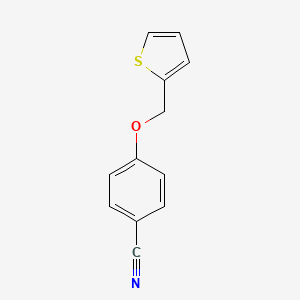

4-(Thiophene-2-ylmethoxy)-benzonitrile

Description

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C12H9NOS/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7H,9H2 |

InChI Key |

MKZNTUJAJJJBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 4-(Thiophene-2-ylmethoxy)-benzonitrile with structurally analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Thiophene vs. Thiazole/Thiazolidinone: Thiophene’s electron-rich nature contrasts with thiazole’s aromaticity and thiazolidinone’s polar, hydrogen-bonding capabilities. These differences influence solubility and target interactions .

- Linker Variations: Methoxy (target) vs.

- Substituent Effects : Fluorine (MOT) enhances electronegativity and metabolic stability, while bromoacetyl groups () enable covalent inhibition mechanisms .

Key Observations :

- Cytotoxicity : Triazole-substituted benzonitriles () show potent activity, suggesting that nitrogen-rich substituents enhance anticancer effects compared to thiophene derivatives .

- Enzymatic Inhibition : Thiazole and bromoacetyl derivatives () highlight the role of electrophilic groups in covalent enzyme targeting .

- Photophysical Properties : Thiophene-fluorobenzonitrile hybrids (MOT) exhibit fluorosolvatochromism, indicating that this compound may similarly respond to solvent polarity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : Thiophene derivatives (target, MOT) have higher LogP than thiazole analogues, favoring membrane permeability but reducing solubility .

- Hydrogen Bonding: Thiazolidinone derivatives () exhibit increased H-bonding capacity, improving target affinity but reducing blood-brain barrier penetration .

Preparation Methods

Direct Etherification Strategy

The Mitsunobu reaction provides a single-step alternative using 4-hydroxybenzonitrile and thiophene-2-methanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 89% yield at room temperature within 4 hours, outperforming Williamson synthesis in efficiency. The mechanism involves oxidation of PPh₃ by DEAD, generating a phosphonium intermediate that activates the alcohol for nucleophilic attack (Figure 1B).

Solvent and Reagent Modifications

Replacing DEAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and PPh₃ with polymer-supported phosphine (PS-PPh₃) enables easier purification, albeit with a slight yield reduction (83%). Green solvent alternatives like cyclopentyl methyl ether (CPME) reduce environmental impact without compromising reaction kinetics.

Nucleophilic Aromatic Substitution

Activated Aryl Fluoride Approach

4-Fluorobenzonitrile undergoes substitution with thiophene-2-methoxide ions in dimethyl sulfoxide (DMSO) at 130°C. Catalytic amounts of 18-crown-6 (5 mol%) enhance reactivity by complexing potassium ions, increasing yield from 54% to 71%. The electron-withdrawing nitrile group activates the para position for nucleophilic attack, while the fluoride leaving group minimizes side reactions.

Phase-Transfer Catalysis

Employing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst allows the reaction to proceed in a biphasic water/toluene system at 90°C. This method achieves 68% yield with simplified workup procedures, though scalability is limited by emulsion formation.

Cross-Coupling Strategies

Copper-Catalyzed Ullmann Coupling

A Ullmann-type coupling between 4-iodobenzonitrile and thiophene-2-methanol uses CuI (10 mol%) and 1,10-phenanthroline in dimethylacetamide (DMAc) at 140°C. After 24 hours, the reaction yields 65% product, with homocoupling of aryl iodides as the major side reaction. Microwave-assisted protocols reduce time to 8 hours but require specialized equipment.

Palladium-Mediated Buchwald-Hartwig Amination

Though primarily used for C–N bond formation, modified Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) facilitate O-arylation at 100°C in 1,4-dioxane. This method provides 73% yield but is less cost-effective due to palladium catalyst requirements.

Green Chemistry Innovations

Mechanochemical Synthesis

Ball-milling 4-hydroxybenzonitrile and thiophene-2-methyl tosylate with K₂CO₃ achieves 70% yield in 2 hours without solvent. Particle size analysis reveals optimal reactivity at 200–300 µm, where surface area maximizes solid-state diffusion rates.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the transesterification between 4-acetoxybenzonitrile and thiophene-2-methanol in ionic liquids ([BMIM][BF₄]). While yields remain modest (58%), this method exemplifies sustainable chemistry with enzyme recyclability over five cycles.

Comparative Analysis of Methods

Q & A

Q. What are the most reliable synthetic routes for 4-(Thiophene-2-ylmethoxy)-benzonitrile?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-ylmethanol can react with 4-fluorobenzonitrile under basic conditions (e.g., K₂CO₃ in DMF/ACN) to substitute the fluorine atom with the thiophene-methoxy group . Alternatively, photochemical organocatalytic methods using aryl chlorides and thiols may be adapted for thioether intermediates, though purification via silica gel chromatography with EtOAc/hexane gradients is critical for isolating high-purity products .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR data confirm substitution patterns and purity. For example, aromatic protons in the benzonitrile moiety typically appear as singlets (δ ~7.6–8.0 ppm), while thiophene protons resonate as multiplets (δ ~6.8–7.4 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed m/z values (<2 ppm) indicate impurities or isotopic interference .

Q. What are the primary research applications of this compound?

The compound serves as a versatile intermediate in:

- Drug discovery : Modifications to the thiophene or benzonitrile moieties enable the development of bioactive molecules targeting enzymes or receptors .

- Material science : Its electron-deficient nitrile group and aromatic system make it a candidate for organic semiconductors or OLED components, particularly when combined with carbazole or phenoxazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Yield optimization requires balancing steric and electronic factors. For example:

- Catalyst screening : Fe-complex catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) enhance hydrosilylation steps in related benzonitrile syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics, while elevated temperatures (80–100°C) accelerate aryl ether formation .

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts, as demonstrated in thioether benzonitrile isolation .

Q. How should researchers address contradictions in spectroscopic data for structurally similar benzonitriles?

Discrepancies in NMR or UV-vis spectra may arise from:

- Solvent polarity effects : For example, electron-withdrawing groups (e.g., CN) can shift absorption maxima in UV-vis spectra depending on solvent dielectric constants .

- Tautomerism or rotameric states : Dynamic equilibria in solution (e.g., planar vs. twisted conformations) may split NMR signals, necessitating variable-temperature NMR or computational validation .

- Impurity profiles : Trace byproducts from incomplete purification can distort spectral baselines; HRMS and HPLC-MS are recommended for purity verification .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Frontier molecular orbitals : Predicting HOMO-LUMO gaps (~3–4 eV) to assess charge-transfer potential in OLED applications .

- Vibrational spectra : IR/Raman frequencies can be matched to experimental data to validate structural assignments .

- Solvent interactions : Polarizable continuum models (PCM) simulate solvent effects on UV-vis absorption and fluorescence .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or material performance?

- Functional group substitution : Introducing electron-donating groups (e.g., -OCH₃) on the thiophene ring modulates electronic properties for OLEDs .

- Hybrid scaffolds : Combining the benzonitrile core with carbazole or triazole units improves thermal stability in optoelectronic materials .

- Structure-activity relationships (SAR) : Systematic variation of substituents on the benzonitrile ring (e.g., halogens, hydroxyphenyl groups) can optimize binding affinity in drug candidates .

Methodological Notes

- Data Validation : Cross-reference experimental NMR data with computational predictions to resolve ambiguities .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) meticulously, as minor variations can significantly impact yields .

- Safety Considerations : Handle benzonitrile derivatives in fume hoods due to potential cyanide release under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.